Dodec-11-yn-1-ol

Overview

Description

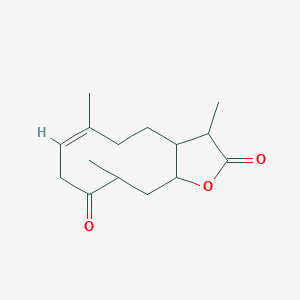

Dodec-11-yn-1-ol is a useful research compound. Its molecular formula is C12H22O and its molecular weight is 182.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Organic Compounds : Dodec-11-yn-1-ol is used in the synthesis of various complex organic compounds, such as (R)-patulolide A, which is derived from 10-undecenoic acid. This process involves several steps including pyranylation, bromination, acetolysis, hydrolysis, oxidation, and depyranylation, ultimately leading to (R)-patulolide A with significant enantiomeric excess (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).

Insect Pheromone Synthesis : It plays a role in the synthesis of insect pheromones and their analogs. For instance, dodec-8E-enyl and dodec-8Z-enyl acetates, components of the sex pheromones of Grapholitha funebrana and Grapholitha molesta, were synthesized using this compound (Odinokov, Ishmuratov, Balezina, & Tolstikov, 1985).

Identification of Novel Termite Trail Pheromones : In a study on the fungus-growing termite Macrotermes annandalei, (Z)-dodec-3-en-1-ol was identified as a major component of the trail-following pheromone. This pheromone was isolated and identified using solid phase microextraction and shown to induce orientation and recruitment behaviors in termites (Peppuy et al., 2001).

Preparation of Insect Sex Pheromones : this compound has been used in the preparation of the insect sex pheromone of Achroia grisella. This demonstrates its utility in synthesizing pheromones for ecological and biological research (Ranganathan, Maniktala, & Kumar, 1983).

Synthesis of Chemical Affinity Probes : This compound is utilized in the preparation of isopropyl dodec-11-enylfluorophosphonate and dodec-11-enesulfonyl fluoride, which are used as chemical affinity probes for the cannabinoid CB1 receptor and fatty acid amide hydrolase (Segall, Quistad, & Casida, 2003).

Safety and Hazards

The safety data sheet for Dodec-11-yn-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

Dodec-11-yn-1-ol, also known as 11-DODECYN-1-OL, is primarily used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific application, such as cell membranes in biological systems or surfaces in industrial applications.

Mode of Action

As a surfactant, it likely interacts with its targets by reducing surface tension, facilitating the mixing of substances that are normally immiscible .

Pharmacokinetics

As a surfactant, it is likely to have good solubility in both aqueous and organic solvents , which could influence its bioavailability.

Result of Action

As a surfactant, it is likely to affect the properties of cell membranes and other surfaces, potentially influencing processes such as cell adhesion, membrane permeability, and solubilization of hydrophobic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its surfactant properties may be affected by factors such as temperature, pH, and the presence of other substances . It should be handled in a well-ventilated place and direct contact with skin and eyes should be avoided .

Properties

IUPAC Name |

dodec-11-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRAUTMOUDUPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

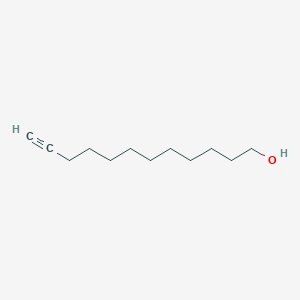

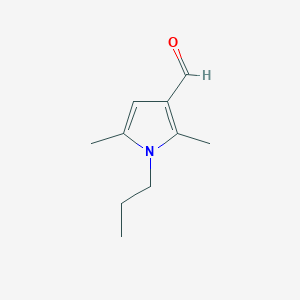

C#CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449195 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-10-3 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)